Cas no 88504-24-9 (mPEG12-Mal)

mPEG12-Mal 化学的及び物理的性質
名前と識別子
-
- mPEG12-Mal
- mPEG12-Maleimide
- mPEG12-NH-Mal
- M3051
- C70438
- 3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide
- 3-Maleimido-N-(2,
- m-PEG12-Mal
- 88504-24-9
- AKOS040743439
- Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide
- m-dPEG(R)12-MAL
- 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide
- HY-140983
- 2853560-28-6
- mPEG??-MAL
- Mal-PEG-OH (MW 5000)
- MFCD11041152
- m-PEG12-NH-Mal
- CS-0114831
- SCHEMBL15139750
- 3-Maleimido-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propionamide
- Methyl-PEG12-Maleimide
- BP-22749
- GS-9375
- EX-A8185S
- Mal-PEG-OH (MW 1000)
- T18140
- Mal-PEG-OH (MW 2000)
-
- MDL: MFCD11041152
- インチ: 1S/C32H58N2O15/c1-38-8-9-40-12-13-42-16-17-44-20-21-46-24-25-48-28-29-49-27-26-47-23-22-45-19-18-43-15-14-41-11-10-39-7-5-33-30(35)4-6-34-31(36)2-3-32(34)37/h2-3H,4-29H2,1H3,(H,33,35)
- InChIKey: OVCDVKBUIQUWMR-UHFFFAOYSA-N
- ほほえんだ: O(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)CCNC(CCN1C(C=CC1=O)=O)=O
計算された属性
- せいみつぶんしりょう: 710.38371915 g/mol
- どういたいしつりょう: 710.38371915 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 15
- 重原子数: 49
- 回転可能化学結合数: 39
- 複雑さ: 803
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2
- トポロジー分子極性表面積: 177
- ぶんしりょう: 710.8
mPEG12-Mal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22749-1g |
m-PEG12-Mal |
88504-24-9 | 98% | 1g |
12540.0CNY | 2021-07-13 | |
Biosynth | DPG-6165-100 mg |
m-dPEG?48-MAL |
88504-24-9 | 100MG |
$492.00 | 2023-01-05 | ||
abcr | AB259657-100 mg |
Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide |
88504-24-9 | 100 mg |
€435.00 | 2023-07-20 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BPM-26-250mg |
m-PEG12-amido-Mal |
88504-24-9 | >95.00% | 250mg |
¥3100.0 | 2023-09-19 | |
abcr | AB259657-1 g |
Maleinimidyl-N-(2,5,8,11,14,17,20,23,26,29,32,35-dodecaoxaheptatriacontan-37-yl)propanamide |
88504-24-9 | 1 g |
€1,080.00 | 2023-07-20 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22751-100mg |
m-PEG12-Mal |
88504-24-9 | 98% | 100mg |
6626CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-22752-100mg |
m-PEG12-Mal |
88504-24-9 | 98% | 100mg |
7552CNY | 2021-05-07 | |
Biosynth | DPG-5848-1000 mg |
Amino-dPEG?8-t-butyl ester |
88504-24-9 | 1g |
$693.00 | 2023-01-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | QBD10289-100MG |
m-dPEG?12-MAL |
88504-24-9 | 100MG |
¥2684.6 | 2022-02-23 | ||
Biosynth | DPG-6143-100 mg |
m-dPEG?24-MAL |
88504-24-9 | 100MG |
$317.90 | 2023-01-05 |
mPEG12-Mal 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
mPEG12-Malに関する追加情報
mPEG12-Mal: A Comprehensive Overview
mPEG12-Mal, also known by its CAS number 88504-24-9, is a versatile compound that has gained significant attention in the fields of biotechnology, drug delivery, and materials science. This compound is a derivative of polyethylene glycol (PEG), specifically modified with a maleimide group, which enhances its functionality in various applications. The combination of PEG's biocompatibility and the reactive properties of the maleimide group makes mPEG12-Mal a valuable tool in modern research and development.
The structure of mPEG12-Mal consists of a PEG backbone with an average molecular weight of 12 kDa, terminated with a maleimide group. This configuration allows for efficient conjugation with thiol-containing molecules, such as proteins, peptides, and other bioactive agents. The maleimide group acts as a reactive site, enabling the formation of stable thioether bonds under mild conditions. This property is particularly advantageous in bioconjugation chemistry, where precise control over the coupling process is essential.
Recent advancements in bioconjugation techniques have further highlighted the potential of mPEG12-Mal in drug delivery systems. Researchers have explored its use in creating PEGylated drugs, which exhibit improved pharmacokinetics and reduced immunogenicity compared to their unmodified counterparts. For instance, studies have demonstrated that mPEG12-Mal-based conjugates can enhance the solubility and stability of hydrophobic drugs, thereby increasing their bioavailability.
In addition to its role in drug delivery, mPEG12-Mal has found applications in the development of diagnostic tools and biosensors. Its ability to form stable conjugates with biomolecules makes it an ideal candidate for immobilizing enzymes, antibodies, and other recognition elements on surfaces. Recent research has focused on integrating mPEG12-Mal-modified surfaces into point-of-care diagnostic devices, enabling rapid and accurate detection of biomarkers in complex biological samples.
The versatility of mPEG12-Mal extends to its use in materials science as well. Scientists have employed this compound to modify polymer surfaces, enhancing their wettability and adhesion properties. Such modifications are particularly useful in the fabrication of biomedical devices, where surface interactions play a critical role in device performance and biocompatibility.
One area where mPEG12-Mal has shown immense promise is in the field of nanotechnology. Researchers have utilized this compound to functionalize nanoparticles for targeted drug delivery and imaging applications. By conjugating nanoparticles with mPEG12-Mal, scientists can impart stealth properties to these nanocarriers, reducing their clearance by the immune system and prolonging their circulation time in vivo.
The synthesis of mPEG12-Mal typically involves a two-step process: first, the activation of PEG with a reactive group such as an aldehyde or an acid chloride; second, the coupling of the activated PEG with maleic anhydride or its derivatives under controlled conditions. This process ensures high purity and consistency in the final product, which is crucial for its performance in sensitive applications.
In terms of safety considerations, mPEG12-Mal is generally considered non-toxic when used at appropriate concentrations. However, handling precautions should be taken due to its reactivity under certain conditions. Proper storage and handling protocols are essential to maintain the integrity of the compound and ensure safe usage in research settings.
The growing demand for advanced biomaterials and drug delivery systems has positioned mPEG12-Mal as a key component in modern biomedical research. Its unique combination of biocompatibility and reactivity continues to drive innovation across diverse fields, making it an indispensable tool for scientists and engineers alike.
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